

ETP-46321 tissue distribution analysis methods

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Compound Focus: **ETP-46321**

Cat. No.: S548373

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Pharmacological Profile of ETP-46321

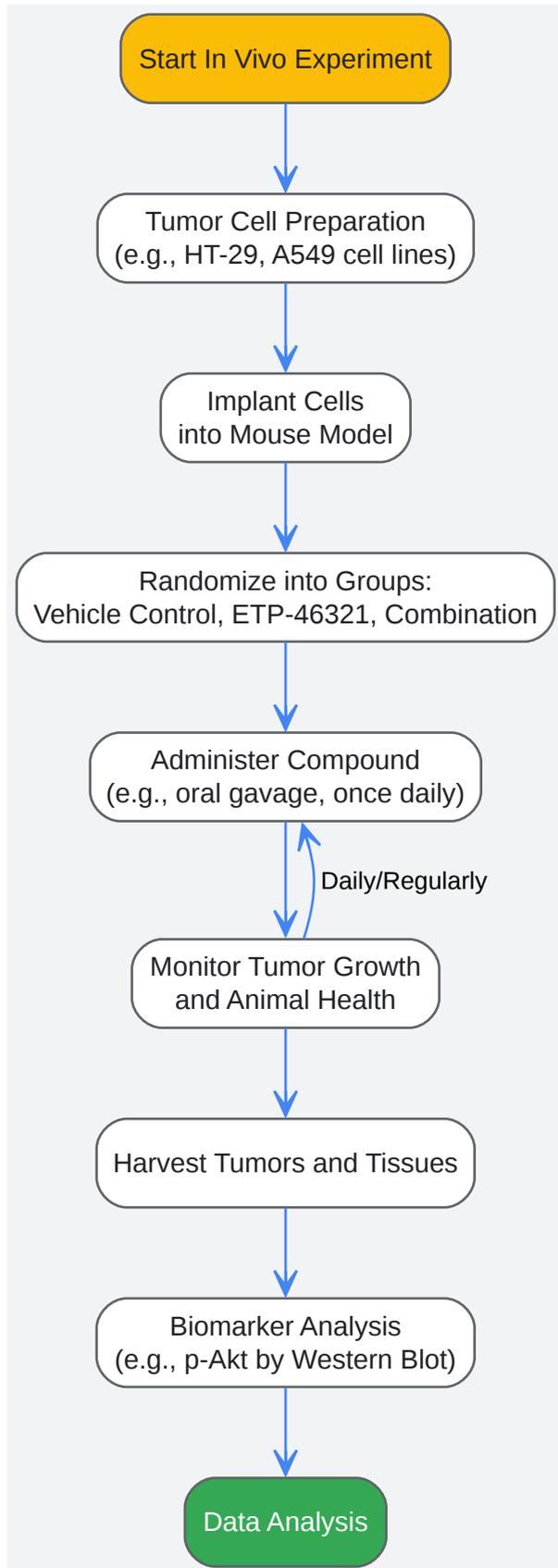
The table below summarizes the known quantitative data on ETP-463221 [1] [2] [3]:

Parameter	Value / Characterization	Experimental Context
Primary Target (IC ₅₀ /K _i)	PI3K α (K _i ^{app} = 2.4 nM) [3]	In vitro enzymatic assay
Selectivity	p110 δ (~6x less potent than α), p110 β (>200x less), p110 γ (>60x less) [2] [3]	Selectivity screening against other PI3K isoforms
In Vivo Efficacy	Delayed growth of HT-29 & A549 xenografts; synergized with chemotherapeutics [2] [3]	Mouse xenograft models of colon & lung cancer
PD Biomarker Modulation	Reduced phosphorylation of Akt in U87 MG xenografts [2] [3]	Single treatment in a mouse model

Experimental Workflow for In Vivo Efficacy and Pharmacodynamics

While the specific tissue distribution methods are not available, the research documents a standard workflow for evaluating the in vivo efficacy and pharmacodynamic (PD) effects of **ETP-46321**. The diagram below

outlines this general process [2] [3].



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Frequently Asked Questions

Based on the information available, here are answers to some anticipated questions.

What is the primary mechanism of action of ETP-46321?

ETP-46321 is a potent and selective dual inhibitor of the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunits p110 α and p110 δ . It works by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to cell cycle arrest and has shown anti-proliferative effects in various tumor cell lines [1] [2] [3].

In which disease models has ETP-46321 shown efficacy?

ETP-46321 has demonstrated therapeutic potential in several pre-clinical models:

- **Cancer:** It delayed the growth of colon carcinoma (HT-29) and lung carcinoma (A549) xenografts in mice and synergized with chemotherapeutic agents like docetaxel in an ovarian cancer model [2] [3].
- **Autoimmune Disease:** In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, **ETP-46321** modulated T lymphocyte activation and inhibited the secretion of antigen-specific antibodies and effector cytokines [1].

Why might tissue distribution data for ETP-46321 be unavailable?

Tissue distribution data are often part of detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies conducted during advanced preclinical development. The published literature on **ETP-46321** appears to focus on its initial biological characterization, proof-of-concept efficacy, and mechanism of action. Such specific pharmacokinetic data is sometimes not included in early research articles and may be contained in separate, proprietary technical reports.

Potential Paths Forward

Since the direct methodology is not publicly available, you might consider these approaches:

- **Consult Broader Literature:** Look for ADME studies on other, structurally similar imidazopyrazine derivatives or PI3K inhibitors. The methods used for these compounds can often be adapted.
- **Standard Techniques:** The most common methods for determining tissue distribution involve administering a radio-labeled version of the compound ($[^{14}\text{C}]$ -**ETP-46321**) to animals, followed by quantitative whole-body autoradiography (QWBA) or measuring radioactivity in homogenized tissues.
- **Contact Authors:** As a last resort, you could try to reach out to the corresponding authors of the key papers [1] [2] [3] to inquire if this data has been published elsewhere or is available upon request.

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References

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2. Biological Characterization of ETP-46321 a Selective and ... [pubmed.ncbi.nlm.nih.gov]
3. Biological characterization of ETP-46321 a selective and efficacious inhibitor of phosphoinositide-3-kinases | Investigational New Drugs [link.springer.com]

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